![molecular formula C18H19N5O2 B2658596 (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035003-76-8](/img/structure/B2658596.png)
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have focused on synthesizing various heterocyclic derivatives that incorporate the triazolo[4,3-b]pyridazine moiety, exploring their potential as antimicrobial and antiproliferative agents. These compounds are synthesized through complex reactions involving heteroaromatic aminonitriles and various reagents to produce derivatives with pronounced biological activities.
Antimicrobial Activity : Compounds derived from reactions involving heteroaromatic o-aminonitrile have shown pronounced antimicrobial properties. For instance, the synthesis of thienopyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives demonstrated notable antimicrobial efficacy (Bhuiyan et al., 2006). Similarly, the preparation of pyrazolo[3,4-d]-pyrimidines and triazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives also showcased potent antimicrobial activity (Shamroukh et al., 2005).
Antiproliferative Activity : Some derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, were explored for their antiproliferative activity against endothelial and tumor cells, highlighting a potential pathway for cancer treatment research. The modification of molecular structures to include [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety in compounds resulted in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities but gained the ability to inhibit cell proliferation (Ilić et al., 2011).
Chemical Synthesis and Characterization
The chemical synthesis of these compounds involves various cyclization modes and reactions with different nucleophiles to create a diverse range of heterocyclic compounds with potential pharmaceutical applications. The synthesis techniques and the resultant compounds' structures are meticulously characterized to understand their chemical behaviors and potential as bioactive molecules.
Selective Cyclization : Research into the selective cyclization modes of related acrylates to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines provides insight into the versatility of these compounds for further chemical modifications and potential biological applications (Sweidan et al., 2020).
Catalysis and Amidation : Studies on catalyzed amidation of olefinic and aryl C-H bonds for the synthesis of enamides and pyrimidones highlight the potential for creating complex molecules with significant biological activities. The catalytic processes facilitate the efficient and selective formation of these compounds, underscoring the chemical versatility of the triazolo[4,3-b]pyridazine moiety (Liu et al., 2018).
Propiedades
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-18-11-9-15-20-21-16(23(15)22-18)12-19-17(24)10-8-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,24)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJAGOWYQFFIV-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

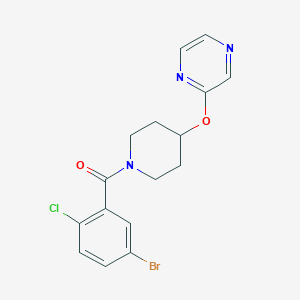
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
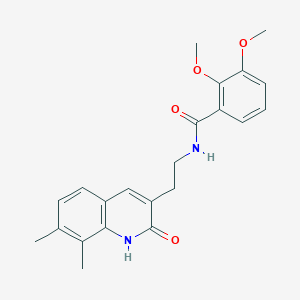


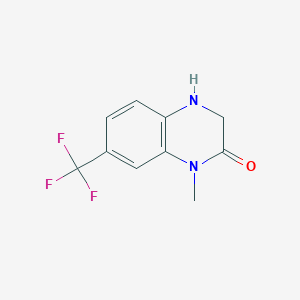
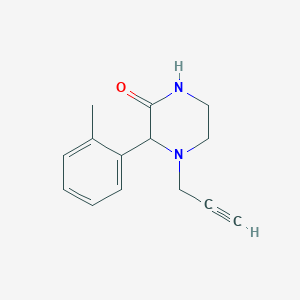
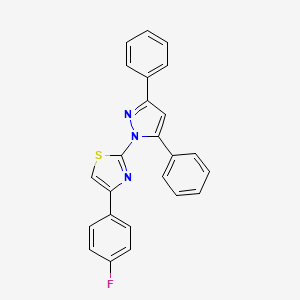
![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)
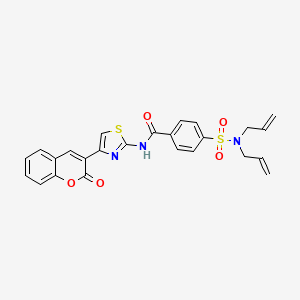

![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)